molecular formula C22H32N6O12S2 B10766187 Ceftazidime (hydrate)

Ceftazidime (hydrate)

Cat. No.: B10766187
M. Wt: 636.7 g/mol
InChI Key: NMVPEQXCMGEDNH-QKJNAJOESA-N
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Description

Ceftazidime (hydrate) is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa. Ceftazidime (hydrate) is used to treat a variety of bacterial infections such as pneumonia, gynecological infections, bone and joint infections, and septicemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ceftazidime (hydrate) is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid (7-ACA)The final product is obtained as a hydrate form to enhance its stability and solubility .

Industrial Production Methods

In industrial settings, ceftazidime (hydrate) is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in sterile, dry-powdered form and is later reconstituted for clinical use .

Chemical Reactions Analysis

Types of Reactions

Ceftazidime (hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ceftazidime (hydrate) has a wide range of applications in scientific research:

Mechanism of Action

Ceftazidime (hydrate) exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), particularly PBP3, which are essential for the cross-linking of peptidoglycan chains. This inhibition disrupts cell wall synthesis, leading to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Ceftazidime (hydrate) is compared with other third-generation cephalosporins such as cefotaxime, ceftriaxone, and cefixime. While all these compounds share a similar mechanism of action, ceftazidime (hydrate) is unique in its high efficacy against Pseudomonas aeruginosa. This makes it particularly valuable in treating infections caused by this pathogen .

Similar Compounds

  • Cefotaxime
  • Ceftriaxone
  • Cefixime
  • Cefepime (a fourth-generation cephalosporin with broader activity)

Ceftazidime (hydrate) stands out due to its resistance to many beta-lactamases and its effectiveness against a wide range of Gram-negative bacteria .

Properties

IUPAC Name

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVPEQXCMGEDNH-QKJNAJOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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